molecular formula C17H14N2O7 B6105292 Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate CAS No. 349396-06-1

Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate

Cat. No.: B6105292
CAS No.: 349396-06-1
M. Wt: 358.3 g/mol
InChI Key: JXECBLVAWOBOBR-UHFFFAOYSA-N
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Description

Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate is a chemical compound with the molecular formula C17H14N2O7 and a molecular weight of 358.31 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group attached to an isophthalate backbone. It is primarily used in research settings due to its specific chemical properties.

Preparation Methods

The synthesis of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate typically involves the reaction of 5-aminoisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester .

Chemical Reactions Analysis

Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in scientific research.

Properties

IUPAC Name

dimethyl 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-25-16(21)11-7-12(17(22)26-2)9-13(8-11)18-15(20)10-3-5-14(6-4-10)19(23)24/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXECBLVAWOBOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175261
Record name 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349396-06-1
Record name 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349396-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 5-((4-NITROBENZOYL)AMINO)ISOPHTHALATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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